AMO 1618

Plant Biochemistry Germination Physiology Molecular Biology

Choose AMO 1618 for precise dissection of GA-specific developmental pathways. This quaternary ammonium carbamate uniquely inhibits early GA biosynthesis (CPS/ent-kaurene synthase), and its growth inhibition is reversed exclusively by GA₃, not auxin, unlike CCC or daminozide. With 4-fold greater potency than CCC in suppressing callus proliferation (25 ppm vs. 100 ppm) and a distinct, irreversible inhibition of plant cholinesterase (IC₅₀=0.21 mM), AMO 1618 avoids confounding auxin crosstalk, ensuring reproducible, unambiguous GA phenotype rescue. Essential for seed dormancy, germination, and protein synthesis studies where other retardants yield contradictory data.

Molecular Formula C19H31ClN2O2
Molecular Weight 354.9 g/mol
CAS No. 2438-53-1
Cat. No. B1667252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMO 1618
CAS2438-53-1
Synonyms(5-hydroxycarvacryl)trimethylammonium chloride 1-piperidinecarboxylate
AMO 1618
AMO-1618
AMO-1618, iodide
Molecular FormulaC19H31ClN2O2
Molecular Weight354.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)OC(=O)N2CCCCC2.[Cl-]
InChIInChI=1S/C19H31N2O2.ClH/c1-14(2)16-13-17(21(4,5)6)15(3)12-18(16)23-19(22)20-10-8-7-9-11-20;/h12-14H,7-11H2,1-6H3;1H/q+1;/p-1
InChIKeyOEIMUIRJKDWCPO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMO 1618 (CAS 2438-53-1): Gibberellin Biosynthesis Inhibitor for Plant Growth Regulation Research


AMO 1618 (2-isopropyl-4-dimethylamino-5-methylphenyl-1-piperidinecarboxylate methyl chloride, CAS 2438-53-1) is a quaternary ammonium carbamate plant growth retardant classified as an onium compound [1]. It inhibits gibberellin (GA) biosynthesis by blocking the cyclization of geranylgeranyl pyrophosphate (GGPP) to copalyl diphosphate and ent-kaurene, specifically targeting the cyclases copalyl-diphosphate synthase (CPS) and ent-kaurene synthase in the early steps of GA metabolism [2][3]. This mechanism makes it a valuable tool for dissecting GA-dependent developmental processes, including stem elongation, germination, and flowering regulation .

Why AMO 1618 Cannot Be Casually Substituted by Other Gibberellin Biosynthesis Inhibitors


Although many compounds are marketed as "gibberellin biosynthesis inhibitors," they target distinct enzymatic steps with vastly different potencies and off-target effects. AMO 1618 specifically inhibits the early cyclization steps (CPS/ent-kaurene synthase), unlike later-stage inhibitors such as paclobutrazol or uniconazole, which target ent-kaurene oxidase [1]. More critically, direct comparative studies reveal that AMO 1618 exerts a substantially stronger inhibition of RNA and protein synthesis than its closest structural and functional analog, chlormequat chloride (CCC), and possesses a unique cholinesterase inhibitory activity not observed with CCC [2][3]. Furthermore, unlike CCC and daminozide (B-Nine), the growth inhibition caused by AMO 1618 is not reversed by auxin (IAA), indicating a distinct mechanistic profile that is essential for experiments requiring precise dissection of GA-specific versus auxin-mediated pathways [4]. Substituting AMO 1618 with CCC or B-Nine without validating these differential activities can lead to misinterpretation of experimental results and irreproducible data.

Quantitative Comparative Performance Data for AMO 1618 Against Key Analogs and Alternatives


Superior Inhibition of Protein and RNA Synthesis in Germinating Embryos vs. CCC

In a direct head-to-head comparison using triticale embryos, AMO 1618 at 10⁻³ M inhibited incorporation of ¹⁴C-amino acids into ribosomal proteins in the polyribosome fraction by 55%, whereas chlormequat chloride (CCC) at the same concentration achieved only 13% inhibition [1]. In the monosome (80S) fraction, AMO 1618 inhibited protein synthesis by 73%, compared to just 23% for CCC [1]. This translates to AMO 1618 being approximately 3.2- to 4.2-fold more potent as an inhibitor of translation in this system. The profound difference in potency underscores that AMO 1618 and CCC are not interchangeable for studies involving protein synthesis regulation during germination.

Plant Biochemistry Germination Physiology Molecular Biology

Greater Growth Inhibitory Potency in Pea Seedlings Compared to CCC

A direct comparative study in pea seedlings (Pisum sativum) demonstrated that AMO 1618 is a more potent inhibitor of expansion growth than CCC. While CCC only inhibited growth at a concentration of 10⁻² M, AMO 1618 strongly inhibited seedling growth in both light and darkness at a concentration as low as 5 × 10⁻⁵ M [1]. This represents at least a 200-fold difference in the minimum effective concentration for growth inhibition.

Plant Physiology Growth Regulation Agrochemical Screening

Differential Reversal by Auxin (IAA) Distinguishes AMO 1618 from CCC and B-Nine

In cucumber hypocotyl elongation assays, the growth inhibition caused by AMO 1618 is not reversed by exogenous indole-3-acetic acid (IAA), whereas the inhibition caused by CCC is fully reversible by 1 μg of IAA [1]. Furthermore, 1 μg of gibberellin A₃ (GA₃) completely nullifies the effect of 10 μg of AMO 1618, confirming its specific action on GA biosynthesis [1]. This contrasts sharply with daminozide (B-Nine), whose growth inhibition is reversible by GA₃ but does not involve direct inhibition of GA biosynthesis [1].

Hormone Signaling Auxin-Gibberellin Crosstalk Hypocotyl Elongation

Greater Efficacy in Suppressing Callus Proliferation vs. CCC in Tissue Culture

In chrysanthemum stem callus tissue cultures, cell proliferation and expansion were reduced nearly to zero by adding 25 ppm of AMO 1618, whereas 100 ppm of CCC was required to achieve a similar level of inhibition [1]. This indicates that AMO 1618 is approximately 4-fold more potent on a weight/volume basis in this in vitro system. Notably, the inhibitory effects were not reversed by GA₃ even at high concentrations, suggesting that in this dedifferentiated tissue context, the growth suppression mechanism may extend beyond simple GA biosynthesis inhibition [1].

Plant Tissue Culture Micropropagation Callus Growth

Unique Plant Cholinesterase Inhibitory Activity Not Shared by Other Retardants

AMO 1618 inhibits the activity of a cholinesterase isolated from mung bean (Phaseolus aureus) roots with an IC₅₀ of 0.21 mM [1]. The inhibition is non-competitive and irreversible [1]. Importantly, the growth retardant appears to be a specific cholinesterase inhibitor as it has no effect on non-choline esterases [1]. This biochemical activity is not reported for CCC or other common onium-type growth retardants, representing a unique secondary pharmacological property of AMO 1618.

Enzymology Neurotransmitter Analogs Root Development

Superior Germination Suppression vs. CCC at Equimolar Concentration

At an equimolar concentration of 10⁻³ M, AMO 1618 reduced the germination capacity of triticale caryopses to approximately 50%, whereas CCC at the same concentration had a less pronounced effect on germination capacity [1]. Both retardants were more effective on whole, intact caryopses than on isolated embryos, but AMO 1618 consistently exhibited a stronger inhibitory effect on the initiation of germination processes [1].

Seed Biology Germination Inhibition Dormancy Studies

Optimal Research and Industrial Use Cases for AMO 1618 Based on Differentiated Performance


Dissecting GA-Auxin Crosstalk in Hypocotyl and Stem Elongation Studies

Given that AMO 1618's growth inhibition is specifically reversed by GA₃ but not by IAA [1], it is the preferred tool for experiments designed to isolate GA-dependent elongation pathways from auxin-mediated processes. In contrast, CCC is a poor choice for such studies due to its reversibility by both GA₃ and IAA, which confounds interpretation [1]. AMO 1618 allows researchers to cleanly inhibit GA biosynthesis and then rescue the phenotype exclusively with GA, providing unambiguous evidence for GA-specific roles.

High-Potency Growth Suppression in Plant Tissue Culture and Micropropagation

For in vitro systems where strong growth retardation is required at minimal concentrations, AMO 1618 is the superior choice over CCC. Its 4-fold greater potency in suppressing callus proliferation (25 ppm for AMO 1618 vs. 100 ppm for CCC) [1] means that less compound is needed per liter of culture medium, reducing costs and minimizing potential solvent or carrier-related artifacts. This is particularly valuable in large-scale micropropagation or in sensitive cultures where high concentrations of retardants may be phytotoxic.

Investigating Translational Control and Ribosome Function During Germination

The pronounced and differential inhibitory effect of AMO 1618 on protein synthesis, particularly on polyribosome and monosome fractions (55-73% inhibition at 10⁻³ M), far exceeds that of CCC (13-23%) [1]. This makes AMO 1618 a valuable chemical probe for studying the regulation of translation during the critical early hours of germination. Researchers investigating the role of de novo protein synthesis in seed germination or stress responses will find AMO 1618 a more potent and mechanistically distinct tool compared to other retardants.

Seed Dormancy and Germination Physiology Research Requiring Strong Inhibition

In experimental protocols requiring robust suppression of germination to study dormancy mechanisms, after-ripening, or hormone priming effects, AMO 1618 provides more reliable inhibition at standard working concentrations (e.g., 10⁻³ M reducing germination to 50%) than CCC [1]. This higher efficacy ensures a clear experimental window for observing treatment effects without the confounding influence of residual germination in control groups, leading to more reproducible and interpretable data in seed biology research.

Studies on Plant Cholinesterase Function and Root Development

AMO 1618's unique, specific, and irreversible inhibition of plant cholinesterase (IC₅₀ = 0.21 mM) [1] makes it an essential chemical tool for laboratories investigating the poorly understood role of cholinergic signaling in plant development, particularly in root growth and secondary root formation. This activity is not shared by CCC or other common retardants, positioning AMO 1618 as a specialized probe for this niche research area, which may have implications for understanding plant-environment interactions and stress responses.

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